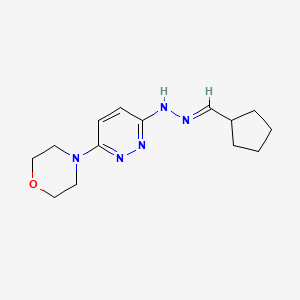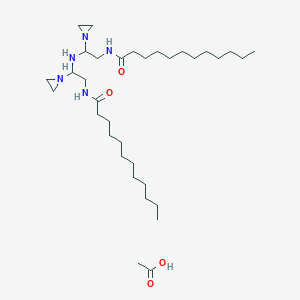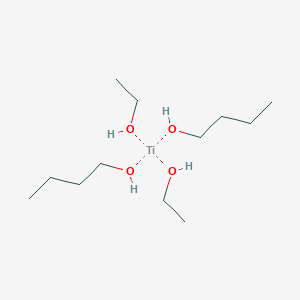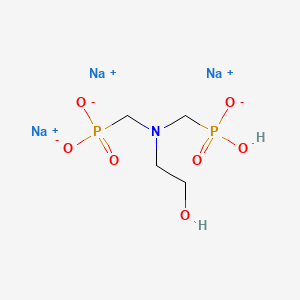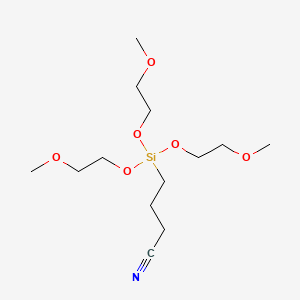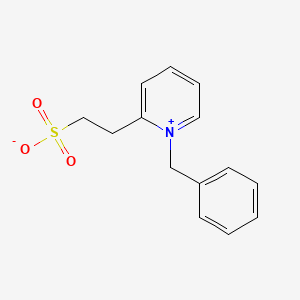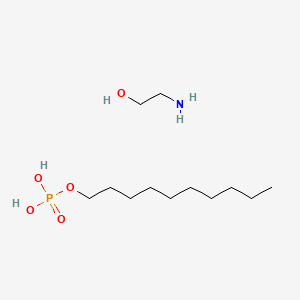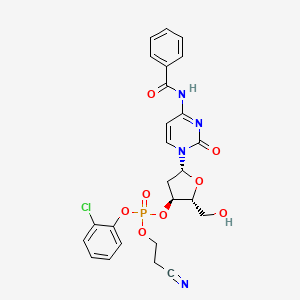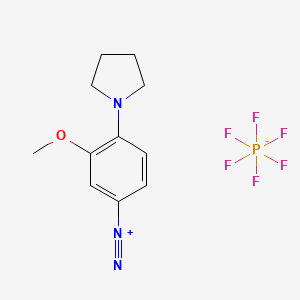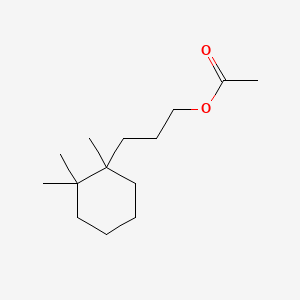
alpha,beta,beta-Trimethylcyclohexylpropyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,beta,beta-Trimethylcyclohexylpropyl acetate is a chemical compound with the molecular formula C14H26O2 and a molecular weight of 226.35504 g/mol . . This compound is used in various applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of alpha,beta,beta-Trimethylcyclohexylpropyl acetate can be achieved through several methods. One common approach involves the esterification of α,β,β-Trimethylcyclohexane-1-propanol with acetic acid or acetic anhydride in the presence of a catalyst . The reaction typically requires elevated temperatures and may be carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial production methods often involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the esterification process .
Analyse Des Réactions Chimiques
Alpha,beta,beta-Trimethylcyclohexylpropyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Applications De Recherche Scientifique
Alpha,beta,beta-Trimethylcyclohexylpropyl acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of alpha,beta,beta-Trimethylcyclohexylpropyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Alpha,beta,beta-Trimethylcyclohexylpropyl acetate can be compared with other similar compounds, such as:
Alpha,beta,beta-Trimethylcyclohexylpropyl alcohol: This compound is the alcohol precursor to the acetate ester and shares similar chemical properties.
Cyclohexylpropyl acetate: This compound lacks the trimethyl substitution on the cyclohexane ring, resulting in different chemical and physical properties.
Beta,beta-Trimethylcyclohexylpropyl acetate: This compound has a similar structure but differs in the position of the methyl groups on the cyclohexane ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
94113-43-6 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
3-(1,2,2-trimethylcyclohexyl)propyl acetate |
InChI |
InChI=1S/C14H26O2/c1-12(15)16-11-7-10-14(4)9-6-5-8-13(14,2)3/h5-11H2,1-4H3 |
Clé InChI |
VATYRIIGWJEFFB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCC1(CCCCC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


